Cas no 1428540-33-3 ((3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester)
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL (3R,5R)-5-METHYLPYRROLIDIN-3-YLCARBAMATE
- tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate
- TERT-BUTYL N-[(3R,5R)-5-METHYLPYRROLIDIN-3-YL]CARBAMATE
- rel-tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate
- TERT-BUTYL (3R,5R)-5-METHYLPYRROLIDIN-3-YLCARBAMAT
- trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
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- MDL: MFCD32664154
- Inchi: 1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
- InChI Key: HBFRNKXGNAOUDC-HTQZYQBOSA-N
- SMILES: O(C(N[C@H]1CN[C@H](C)C1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 211
- Topological Polar Surface Area: 50.4
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M340693-5mg |
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M340693-10mg |
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M340693-50mg |
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1124216-50mg |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 50mg |
$235 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-100mg |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 100mg |
$325 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-250mg |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 250mg |
$525 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-5g |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 5g |
$5465 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-1g |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 1g |
$1545 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-500mg |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 500mg |
$940 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1124216-250mg |
trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
1428540-33-3 | 95% | 250mg |
$525 | 2025-02-21 |
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Comprehensive Overview of (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS No. 1428540-33-3)
The compound (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, identified by its CAS No. 1428540-33-3, is a chiral pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. This tert-butyl carbamate-protected amine is a versatile intermediate, particularly valued for its role in the development of bioactive molecules and asymmetric synthesis. Its unique stereochemistry (3S,5S) and functional groups make it a critical building block for drug discovery and medicinal chemistry.
In recent years, the demand for chiral intermediates like (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has surged, driven by advancements in targeted therapeutics and precision medicine. Researchers frequently search for "chiral pyrrolidine synthesis" or "tert-butyl carbamate protection" to optimize synthetic routes, reflecting the compound's relevance in modern API (Active Pharmaceutical Ingredient) development. Its stability under mild conditions and compatibility with diverse reaction conditions further enhance its utility.
The structural features of this compound include a 5-methyl-pyrrolidine core, which is a common motif in CNS (Central Nervous System) drugs and enzyme inhibitors. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. This aligns with trending topics like "green chemistry" and "sustainable synthesis," as researchers seek efficient methods to minimize waste and improve atom economy.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 1428540-33-3, ensuring high purity for pharmaceutical applications. The compound's solubility in organic solvents like dichloromethane and tetrahydrofuran facilitates its use in peptide coupling and catalysis. These properties are frequently queried in databases, underscoring its practical importance.
Beyond synthetic applications, (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is explored in computational chemistry for molecular docking studies, addressing popular search terms like "drug-likeness prediction" and "QSAR modeling." Its low toxicity profile and compatibility with high-throughput screening make it a candidate for fragment-based drug design, a hot topic in biotech innovation.
In summary, CAS No. 1428540-33-3 exemplifies the intersection of chiral technology and pharmaceutical innovation. Its adaptability to evolving trends—such as AI-driven drug discovery and continuous flow chemistry—positions it as a staple in research laboratories worldwide. For suppliers and manufacturers, highlighting its regulatory compliance (e.g., REACH, GMP) can further address user concerns about quality and sourcing.
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